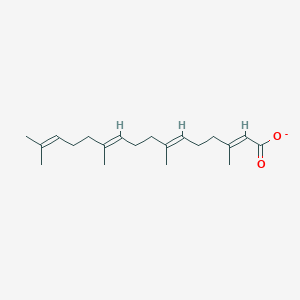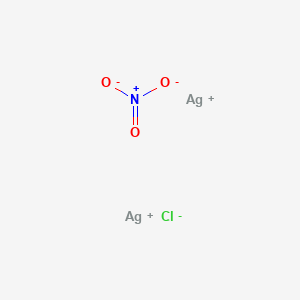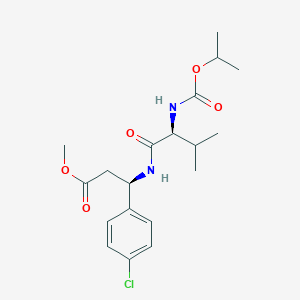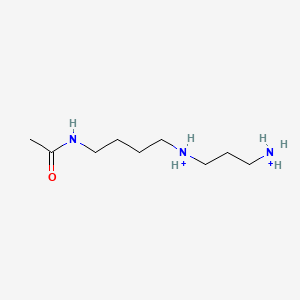
N(6')-acetylkanamycin B(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(6')-acetylkanamycin B(4+) is a quadruply-charged ammonium ion arising from protonation of the four free amino groups of N(6')-acetylkanamycin; major species at pH 7.3. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a N(6')-acetylkanamycin B.
Applications De Recherche Scientifique
Enzymatic Interactions and Antibiotic Resistance
N(6')-acetylkanamycin B is involved in enzymatic interactions that contribute to antibiotic resistance. Studies on aminoglycoside-modifying enzymes, which include N-acetyltransferases like N(6')-acetylkanamycin B, reveal their role in conferring resistance to aminoglycoside antibiotics. These enzymes catalyze the acetylation of antibiotics, modifying them and reducing their efficacy (Ramírez & Tolmasky, 2017).
Synthesis and Chemical Modification
The chemical modification of kanamycin B into N(6')-acetylkanamycin B has been studied. These modifications are aimed at producing derivatives with enhanced properties against resistant bacteria. The transformation process and the effects of these modifications on the antibacterial properties of the resulting compounds have been a focus of research (Kondo et al., 1977).
Structural and Kinetic Studies
Structural and kinetic analyses of enzymes like aminoglycoside 6'-N-acetyltransferases, which interact with N(6')-acetylkanamycin B, provide insights into their mechanism of action. These studies are crucial for understanding how these enzymes contribute to antibiotic resistance and for developing strategies to counteract this resistance (Magalhães et al., 2008).
Antibiotic Resistance Mechanisms
N(6')-acetylkanamycin B is closely associated with the study of antibiotic resistance mechanisms in bacteria. Research focuses on characterizing genes encoding aminoglycoside 6'-N-acetyltransferases and understanding their distribution, diversity, and role in mediating resistance to various antibiotics (Wu et al., 1997).
Propriétés
Nom du produit |
N(6')-acetylkanamycin B(4+) |
|---|---|
Formule moléculaire |
C20H43N5O11+4 |
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
[(1S,2R,3S,4S,5R)-2-[(2R,3R,4R,5S,6R)-6-(acetamidomethyl)-3-azaniumyl-4,5-dihydroxyoxan-2-yl]oxy-5-azaniumyl-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |
InChI |
InChI=1S/C20H39N5O11/c1-5(27)25-3-8-13(29)14(30)11(24)19(33-8)35-17-6(21)2-7(22)18(16(17)32)36-20-15(31)10(23)12(28)9(4-26)34-20/h6-20,26,28-32H,2-4,21-24H2,1H3,(H,25,27)/p+4/t6-,7+,8+,9+,10-,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+/m0/s1 |
Clé InChI |
JVNRAWAXQAGKBK-HLIGCJFYSA-R |
SMILES isomérique |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O |
SMILES canonique |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+])[NH3+])[NH3+])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Chlorophenyl)-4-[[[(4-chlorophenyl)amino]carbonyl]hydroxyamino]-5,5-dimethyl-2-oxo-1-imidazolidineaceticacid2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide](/img/structure/B1262794.png)

![(1R,9S,10S)-17-[(3-Hydroxycyclobutyl)methyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol](/img/structure/B1262800.png)



![N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1262806.png)




